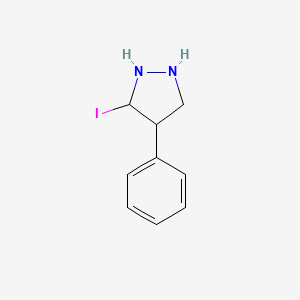

3-Iodo-4-phenylpyrazolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11IN2 |

|---|---|

Molecular Weight |

274.10 g/mol |

IUPAC Name |

3-iodo-4-phenylpyrazolidine |

InChI |

InChI=1S/C9H11IN2/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2 |

InChI Key |

BBNHRDRMQJKVHU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(NN1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolidine Core Structures

Classical Approaches to Pyrazolidine (B1218672) Ring Formation

Traditional methods for pyrazolidine synthesis have been established for decades and remain cornerstones of heterocyclic chemistry due to their reliability and the accessibility of starting materials.

One of the most direct and oldest methods for constructing the pyrazolidine ring involves the double N-alkylation of a hydrazine (B178648) with a 1,3-dihalopropane. csic.es This [3+2] cyclization approach involves forming two new C-N bonds. The reaction typically proceeds by reacting a hydrazine or a substituted hydrazine with a 1,3-dihalopropane derivative, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, often in the presence of a base to neutralize the hydrogen halide formed.

To hypothetically synthesize the 4-phenylpyrazolidine portion of the target molecule, one could employ phenylhydrazine (B124118) and a 1,3-dihalopropane. However, to achieve the specific 4-phenyl substitution, a 2-phenyl-1,3-dihalopropane would be the required three-carbon component. The final iodination at the 3-position would be a subsequent functionalization step.

Table 1: Examples of Pyrazolidine Synthesis from Hydrazines and Dihaloalkanes

| Hydrazine Derivative | 1,3-Dihaloalkane | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Hydrazine Hydrate | 1,3-Dibromopropane | K₂CO₃ | Ethanol (B145695) | Pyrazolidine | Good | csic.es |

| Phenylhydrazine | 1,3-Dibromopropane | Na₂CO₃ | DMF | 1-Phenylpyrazolidine | Moderate | csic.es |

This table presents generalized findings from the literature; specific yields are highly dependent on exact reaction conditions.

A widely used and versatile method for pyrazolidine synthesis is the cyclocondensation reaction between hydrazines and α,β-unsaturated carbonyl compounds like chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netnih.gov The reaction typically proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form a pyrazoline intermediate. researchgate.net Subsequent reduction of the C=N bond in the pyrazoline ring yields the saturated pyrazolidine. acs.orgnih.gov

For the synthesis of 4-phenylpyrazolidine, a suitable precursor would be an α,β-unsaturated aldehyde or ketone bearing a phenyl group at the β-position (e.g., cinnamaldehyde (B126680) or a derivative). csic.es Reaction with hydrazine would lead to a 5-phenylpyrazoline, which upon reduction would yield a 4-phenylpyrazolidine. The introduction of the iodo- group at the 3-position would likely require a precursor with a leaving group at the α-position or a subsequent targeted iodination reaction.

Table 2: Pyrazoline/Pyrazolidine Synthesis via Cyclocondensation

| Hydrazine | α,β-Unsaturated Carbonyl | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| Hydrazine Hydrate | Chalcones | Cyclocondensation | 2-Pyrazolines | researchgate.net |

| Phenylhydrazine | Cinnamaldehyde | Cyclocondensation | 1-Phenyl-2-pyrazolines | csic.es |

The initial products are typically pyrazolines, which require a subsequent reduction step to yield pyrazolidines.

Hydrazides (R-CO-NHNH₂) serve as valuable precursors for N-acylpyrazolidines. csic.esmdpi.com Similar to hydrazines, they can react with α,β-unsaturated carbonyl compounds. The resulting N-acylpyrazolidines can be valuable intermediates, as the acyl group can be cleaved under certain conditions if the unsubstituted nitrogen is desired. The synthesis of substituted N-aroyl-2-pyrazolines via the intramolecular Michael addition of α,β-unsaturated hydrazones, which are generated from hydrazides and carbonyl compounds, is a reported strategy. acs.orgnih.gov These pyrazoline intermediates can then be reduced to the corresponding pyrazolidines. acs.orgnih.gov

An alternative to condensation reactions is the oxidative cyclization of 1,3-diaminopropanes. csic.es This method involves the formation of the N-N bond to close the ring. For instance, 1,2-diphenyl-1,3-diaminopropane has been oxidized using reagents like manganese dioxide (MnO₂) to yield 1,2-diphenylpyrazolidine. csic.es This approach is less common for general laboratory synthesis but can be highly effective for specific substitution patterns and is used in some industrial processes. csic.es Another oxidative approach involves the cyclization of hydrazones with alkenes, often mediated by an oxidizing agent, to generate pyrazoline intermediates via a 1,3-dipolar cycloaddition mechanism. ijcrt.org

To apply this to the target molecule, one would need to synthesize 2-phenyl-1,3-diaminopropane, perform the oxidative cyclization to form 4-phenylpyrazolidine, and then develop a regioselective iodination method for the 3-position.

Modern Advancements in Pyrazolidine Synthesis

Contemporary synthetic chemistry has focused on improving reaction efficiency, reducing environmental impact, and accessing novel derivatives through new technologies.

The use of ultrasound irradiation (sonication) has emerged as a green chemistry technique to accelerate organic reactions. nih.gov Ultrasound-assisted synthesis has been successfully applied to the formation of pyrazoline and pyrazolidine derivatives. nih.govresearchgate.netnih.govresearchgate.netmdpi.com The high-frequency sound waves create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—which generates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and dramatically increases reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. nih.gov

The synthesis of pyrazolines from chalcones and hydrazines, a key step towards pyrazolidines, has been shown to be highly efficient under ultrasound irradiation. nih.govnih.gov This method reduces energy consumption and the need for large volumes of solvents, aligning with the principles of sustainable chemistry. nih.gov A study on the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives demonstrated the effectiveness of using an ultrasound bath to facilitate the reaction. researchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrazolines

| Reaction | Method | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Chalcone (B49325) + Hydrazine | Conventional Heating | 6-7 hours | Moderate | nih.govresearchgate.net |

This table illustrates the general advantages of sonication as reported in the literature.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. dergipark.org.trijprajournal.com The application of microwave irradiation in the synthesis of pyrazolidine and its derivatives has been shown to be highly effective, significantly reducing reaction times from hours to minutes. ijprajournal.comorganic-chemistry.org

This synthetic approach typically involves the cyclocondensation of hydrazine derivatives with 1,3-dihalides or related difunctionalized precursors. acs.org The use of microwave energy facilitates rapid and efficient heating of the reaction mixture, which can enhance reaction rates and improve yields. organic-chemistry.org One notable advantage is the ability to perform these reactions in environmentally benign solvents, such as water, which is an ideal substitute for hazardous organic solvents. acs.org For instance, the one-pot synthesis of various nitrogen-containing heterocycles, including pyrazolidines, has been successfully achieved in an alkaline aqueous medium under microwave irradiation, eliminating the need for expensive catalysts or phase-transfer agents. organic-chemistry.org

The direct synthesis of pyrazolidine derivatives via the double alkylation of hydrazines with alkyl dihalides or ditosylates in aqueous media under microwave irradiation demonstrates the efficiency of this method. acs.org Research has shown that reactions can proceed to completion within 20 minutes, furnishing the desired pyrazolidine products in fair to excellent yields. acs.org This rapid and versatile methodology is applicable to a wide range of substrates, making it a valuable tool for generating libraries of pyrazolidine-based compounds. ijprajournal.comnih.gov

Table 1: Examples of Microwave-Assisted Pyrazolidine Synthesis

| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |

| Hydrazine derivatives and alkyl dihalides/ditosylates | Microwave (80-100 W), Water, 120 °C, 20 min | Pyrazolidine derivatives | Fair-Excellent | acs.org |

| Substituted chalcones and isonicotinic acid hydrazide | Microwave irradiation, Ethanol | Substituted pyrazol-1-yl](pyridine-4-yl)methanones | Moderate-Good | nih.gov |

| Substituted chalcones and thiosemicarbazide | Microwave irradiation | Pyrazole-1-carbothioamides | Moderate-Good | nih.gov |

Green Chemistry Approaches to Pyrazolidine Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of pyrazolidine synthesis, these principles are manifested through various strategies, including the use of alternative energy sources like microwaves, employing environmentally benign solvents, utilizing catalytic methods, and developing one-pot multicomponent reactions (MCRs). acs.orgresearchgate.net

The use of water as a reaction medium is a cornerstone of green organic synthesis. acs.org It has been effectively utilized in the synthesis of pyrazolidine derivatives, often in conjunction with microwave heating, to provide a clean and efficient process. organic-chemistry.orgacs.org This approach avoids the environmental and health hazards associated with volatile organic solvents.

Catalyst-free synthesis is another significant green approach. Researchers have developed methods for synthesizing pyrazolo[3,4-b]pyridin-3(2H)-one derivatives from pyrazolidine-3,5-dione precursors using a catalyst-free, grindstone method in an ethanol medium, achieving high yields. jksus.org This highlights a move towards more inherently benign synthetic designs.

Multicomponent reactions (MCRs) embody the green chemistry principle of atom economy by combining multiple starting materials in a single step to form a complex product, thereby minimizing waste. acs.org A green synthetic approach for pyrazolone (B3327878) compounds, which are structurally related to pyrazolidine diones, involves the reaction of ethyl acetoacetate, hydrazines, and catalytic imidazole (B134444) in an aqueous medium. acs.org Similarly, solvent-free grinding techniques, which involve mixing substrates using a mortar and pestle or a ball mill, represent an effective and eco-friendly method for synthesizing pyrazoline derivatives. ijprajournal.com These methods are often referred to as "e-chemistry" because they are easy, effective, economical, and eco-friendly. ijprajournal.com

The synthesis of pyrazoline steroid derivatives has also benefited from green chemistry approaches. Microwave irradiation not only accelerates the reaction but also avoids the need for organic acids as solvents or catalysts, thus satisfying green chemistry principles by maximizing reaction efficiency while minimizing toxicity. researchgate.net

Table 2: Overview of Green Chemistry Strategies for Pyrazolidine Synthesis

| Green Chemistry Approach | Specific Method | Advantages | Reference |

| Benign Solvents | Use of water as a reaction medium | Reduces use of hazardous organic solvents, environmentally friendly | organic-chemistry.orgacs.org |

| Alternative Energy | Microwave irradiation | Reduced reaction times, increased yields, energy efficiency | ijprajournal.comresearchgate.net |

| Catalysis | Catalyst-free synthesis (e.g., grindstone method) | Avoids catalyst toxicity and cost, simplifies purification | jksus.org |

| Process Intensification | One-pot multicomponent reactions (MCRs) | High atom economy, reduced waste, simplified procedures | acs.org |

| Solvent-Free Reactions | Grinding / Mechanochemistry | Eliminates solvent waste, efficient mixing, simple apparatus | ijprajournal.com |

Strategies for Site Specific Functionalization of Pyrazolidines

Introduction of Phenyl Substituents at the 4-Position of Pyrazolidines

The introduction of an aryl substituent, such as a phenyl group, onto the pyrazolidine (B1218672) skeleton can be accomplished through several synthetic strategies. These methods range from the direct formation of the C-C bond on a pre-existing pyrazolidine ring to the construction of the ring from phenyl-containing precursors.

Direct C-H arylation is a modern and powerful tool in organic synthesis that avoids the need for pre-functionalized substrates. scholaris.ca This approach, typically catalyzed by transition metals like palladium, involves the direct coupling of an aromatic C-H bond with an aryl halide or equivalent. scholaris.ca In the context of pyrazole (B372694) chemistry, direct C-H arylation has been successfully employed to introduce aryl groups at various positions of the aromatic pyrazole ring. nih.gov

For saturated heterocycles like pyrazolidine, direct C-H functionalization is more challenging due to the higher bond dissociation energy of sp³ C-H bonds compared to their sp² counterparts. However, the development of advanced catalytic systems is continually expanding the scope of these reactions. A hypothetical direct phenylation at the 4-position of a pyrazolidine would involve activating the C4-H bond for coupling with a phenylating agent, such as phenyl bromide or iodobenzene, in the presence of a suitable palladium catalyst and ligand. Research in this area is ongoing, aiming to provide more atom-economical routes to functionalized saturated heterocycles. scholaris.ca

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C-C bonds and are widely used in pharmaceutical synthesis. researchgate.netrsc.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a reliable pathway for connecting an sp²-hybridized phenyl group to the sp³-hybridized carbon at the 4-position of the pyrazolidine ring. libretexts.org

The most common strategy, such as the Suzuki-Miyaura coupling, involves a two-step sequence. First, the pyrazolidine ring must be pre-functionalized with a leaving group, typically a halide (Br, I), at the 4-position. This can be achieved through various halogenation methods. Second, the resulting 4-halopyrazolidine is reacted with a phenylboronic acid in the presence of a palladium(0) catalyst, a suitable ligand, and a base. nih.govlibretexts.org The Stille reaction, using an organotin reagent, offers an alternative but follows a similar mechanistic principle. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. mit.edu

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Catalyst precursor, reduced in situ to active Pd(0) |

| Ligand | PPh₃, P(t-Bu)₃, Xantphos, SPhos | Stabilizes the Pd(0) catalyst and facilitates oxidative addition and reductive elimination steps |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt | Activates the boronic acid and participates in the catalytic cycle |

| Solvent | Toluene, Dioxane, THF, DMF/Water mixtures | Solubilizes reactants and influences reaction rate and selectivity |

Nucleophilic addition reactions provide a fundamentally different approach where the phenyl-substituted pyrazolidine ring is constructed from acyclic precursors. wikipedia.org A highly effective and common method for synthesizing the pyrazolidine core is the [3+2] cycloaddition reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophile. nih.gov

To introduce a phenyl group at the 4-position, an α,β-unsaturated carbonyl compound bearing a phenyl group at the β-position is typically used. For example, the reaction of hydrazine (or a substituted hydrazine) with cinnamaldehyde (B126680) or a chalcone (B49325) derivative (1,3-diphenyl-2-propen-1-one) leads to the formation of a 4-phenylpyrazolidine. csic.es The mechanism involves an initial Michael-type (or conjugate) nucleophilic addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and condensation to form the heterocyclic ring. libretexts.org This method is advantageous as it builds the functionalized core in a single, often high-yielding, step. organic-chemistry.org

Table 2: Examples of Reactants for Pyrazolidine Synthesis via Nucleophilic Addition

| Hydrazine Component | α,β-Unsaturated Component | Resulting Substituent Pattern |

|---|---|---|

| Hydrazine hydrate | Cinnamaldehyde | 4-Phenylpyrazolidine |

| Phenylhydrazine (B124118) | Methyl vinyl ketone | 1-Phenyl-4-methylpyrazolidine |

| 1,2-Dimethylhydrazine | Chalcone | 1,2-Dimethyl-3,4-diphenylpyrazolidine |

Regioselective Iodination at the 3-Position of Pyrazolidines

Once the 4-phenylpyrazolidine scaffold is obtained, the next strategic step is the introduction of an iodine atom specifically at the 3-position. The presence of two nitrogen atoms makes the pyrazolidine ring an electron-rich heterocycle, susceptible to electrophilic substitution. researchgate.net However, achieving regioselectivity between the C-3 and C-5 positions, which are chemically similar, requires careful selection of the iodination method.

Direct iodination involves the reaction of the heterocycle with an electrophilic iodine source. acs.org Common reagents for this transformation include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.net For many electron-rich heterocycles, these reactions can proceed under mild conditions. organic-chemistry.org For instance, pyrazoles can be effectively iodinated using a combination of iodine and an oxidizing agent like hydrogen peroxide or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net

In the case of a 4-phenylpyrazolidine, direct treatment with an iodinating agent could potentially lead to a mixture of 3-iodo and 5-iodo isomers. The regiochemical outcome is influenced by steric hindrance from the adjacent substituents and the electronic effects of the N-substituents (if present). Protecting groups on the nitrogen atoms can play a crucial role in directing the electrophilic attack. For example, bulky protecting groups might favor iodination at the less sterically hindered position.

To overcome the potential lack of regioselectivity in direct electrophilic substitution, a deprotometallation-iodolysis sequence offers a powerful and highly specific alternative. mdpi.com This two-step strategy relies on the difference in acidity of the C-H protons on the ring. The C-3 and C-5 protons adjacent to the nitrogen atoms are significantly more acidic than other protons on the ring.

The process involves:

Deprotonation: The N-protected 4-phenylpyrazolidine is treated with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. nih.gov The base selectively removes a proton from the most acidic position, generating a stabilized carbanion (an organolithium species). The regioselectivity of this step can be very high, often influenced by coordinating effects of N-substituents or by kinetic versus thermodynamic control. mdpi.com

Iodolysis: The resulting nucleophilic carbanion is then quenched by adding an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane. nih.gov This step rapidly and irreversibly forms the C-I bond at the position that was deprotonated.

This sequence has been shown to be highly effective for the regioselective functionalization of related heterocycles like pyrazoles and azaindoles, providing exclusive formation of a single iodo-isomer. nih.govmdpi.com

Table 3: Components of a Deprotometallation-Iodolysis Sequence

| Component | Examples | Purpose |

|---|---|---|

| Substrate | N-Protected 4-phenylpyrazolidine | The molecule to be functionalized |

| Base | n-BuLi, s-BuLi, LDA, LiTMP | Strong base to selectively remove a specific proton |

| Solvent | THF, Diethyl ether | Anhydrous, aprotic solvent to stabilize the organometallic intermediate |

| Temperature | -78 °C to 0 °C | Low temperature to control reactivity and prevent side reactions |

| Iodine Source | I₂, C₂H₄I₂ | Electrophile to quench the carbanion and form the C-I bond |

Iodine-Mediated Electrophilic Cyclization Strategies

Iodine-mediated electrophilic cyclization represents a powerful method for the concurrent formation of a heterocyclic ring and the introduction of an iodine atom. This process, often termed iodocyclization, typically involves an unsaturated precursor that, upon reaction with an electrophilic iodine source, undergoes an intramolecular ring closure. For the synthesis of an iodinated pyrazolidine, a suitable starting material would be an N-alkenylhydrazine. The electrophilic iodine (I+) attacks the carbon-carbon double bond, forming a cyclic iodonium (B1229267) ion intermediate. The neighboring nitrogen nucleophile then attacks this intermediate to close the ring, resulting in an iodinated pyrazolidine. Molecular iodine (I₂) is a commonly used, environmentally benign reagent for such transformations. organic-chemistry.orgnih.govrsc.org The reaction is often mediated by a mild base and proceeds under gentle conditions. organic-chemistry.org This strategy offers a direct route to iodinated heterocycles that serve as versatile intermediates in further synthetic transformations. rsc.org

Applications of Hypervalent Iodine Reagents in Iodination

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their powerful oxidizing properties, low toxicity, and ease of handling. dovepress.combeilstein-journals.org Reagents such as Phenyliodine(III) diacetate (PIDA) and o-Iodoxybenzoic acid (IBX) are notable examples. researchgate.net These compounds can facilitate a wide range of transformations, including the synthesis and functionalization of heterocycles. dovepress.comresearchgate.netnih.gov

In the context of iodinating a pre-formed 4-phenylpyrazolidine, hypervalent iodine reagents can be used to generate a potent electrophilic iodine species. For instance, PIDA can oxidize an iodide source, such as potassium iodide, in situ to achieve the oxidative iodination of various substrates. While direct iodination of pyrazolidine at the 3-position using these reagents requires specific investigation, the general reactivity profile suggests feasibility. These reagents are known to participate in tandem reactions, such as aromatization-arylation cascades, highlighting their versatility. beilstein-journals.org

Table 1: Common Hypervalent Iodine(III) Reagents and Their Applications

| Reagent | Abbreviation | Typical Applications in Heterocyclic Chemistry |

| Phenyliodine(III) diacetate | PIDA | Oxidative cyclizations, Aminations, Group-transfer reactions. dovepress.combeilstein-journals.org |

| Phenyliodine bis(trifluoroacetate) | PIFA | Oxidative cyclizations, Rearrangements. dovepress.combeilstein-journals.org |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | α-Tosyloxylation of ketones, Heterocyclizations. dovepress.com |

| o-Iodoxybenzoic acid | IBX | Oxidation of alcohols, Dehydrogenation. researchgate.net |

One-Pot Syntheses of Iodinated Heterocycles

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and reducing waste. researchgate.net Several one-pot methods for synthesizing iodinated pyrazoles (the oxidized form of pyrazolidines) have been developed. For instance, a one-pot, three-component reaction using molecular iodine as a catalyst can produce 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov Another approach involves the reaction of ketones and aldehyde hydrazones with iodine and DMSO to yield substituted pyrazoles. acs.org

A potential one-pot synthesis for 3-iodo-4-phenylpyrazolidine could be conceptualized starting from precursors that form the pyrazolidine ring, which is then iodinated in situ. A reported one-pot synthesis of 4-iodopyrazole-3-ols from pyrazolidine-3-ones utilizes sodium iodide and hydrogen peroxide for oxidative iodination, demonstrating the feasibility of such tandem reactions. researchgate.net These strategies highlight the potential for developing efficient, atom-economical routes to complex iodinated heterocycles. researchgate.netresearchgate.net

Sequential Introduction of Phenyl and Iodo Moieties

The construction of this compound requires the introduction of two distinct substituents at specific positions on the pyrazolidine ring. The sequence of these functionalization steps is a key strategic decision in a multi-step synthesis. nih.gov

Order of Functionalization in Multi-Step Syntheses

There are two primary synthetic sequences to consider for assembling this compound:

Phenylation followed by Iodination: This route begins with the synthesis of 4-phenylpyrazolidine. This intermediate could be formed via condensation of a phenyl-substituted 1,3-dicarbonyl equivalent with hydrazine. The subsequent step is the regioselective iodination at the C-3 position of the 4-phenylpyrazolidine ring. This iodination would require an electrophilic iodine source, and reaction conditions would need to be optimized to favor substitution at the desired carbon atom over the other positions or the phenyl ring.

Iodination followed by Phenylation: This alternative pathway starts with a 3-iodopyrazolidine intermediate. This could potentially be accessed through the iodocyclization of an appropriate unsaturated hydrazine, as discussed in section 3.2.3. The phenyl group would then be introduced at the C-4 position, likely via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with phenylboronic acid. This approach is contingent on the stability of the 3-iodopyrazolidine and its compatibility with cross-coupling conditions.

The choice of strategy depends on factors like the availability of starting materials, regioselectivity control, and the robustness of the key chemical transformations.

Protection and Deprotection Strategies for Nitrogen Atoms

The two nitrogen atoms in the pyrazolidine ring are nucleophilic and can interfere with many synthetic operations. Therefore, their temporary protection is often necessary to ensure the desired reactivity and prevent side reactions. organic-chemistry.orgnih.gov

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and its stability under many conditions, yet it can be readily removed with mild acid. total-synthesis.comresearchgate.net In a synthesis of this compound, the pyrazolidine nitrogens would likely be protected as their Boc-carbamate derivatives. This protection would prevent the amine groups from reacting with electrophiles during an iodination step or with organometallic reagents during a cross-coupling reaction. organic-chemistry.orgtotal-synthesis.com

Other common nitrogen protecting groups include the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation, and the acetyl (Ac) group. total-synthesis.com The selection of a protecting group is critical and is often guided by the principle of "orthogonal protection," where multiple protecting groups in a molecule can be removed selectively without affecting the others. organic-chemistry.org For example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) can be used orthogonally. total-synthesis.com After the necessary functionalization steps are complete, the protecting groups are removed in the final steps to yield the target compound. Careful planning of the protection-deprotection sequence is fundamental to the success of a complex multi-step synthesis. univpancasila.ac.id

Table 2: Common Nitrogen Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl). total-synthesis.comacsgcipr.orgresearchgate.net |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C). total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., Piperidine). organic-chemistry.orgtotal-synthesis.com |

| Acetyl | Ac | Acetic anhydride (B1165640), Acetyl chloride | Acidic or basic hydrolysis. |

| Benzyl | Bn | Benzyl bromide, Benzyl chloride | Catalytic hydrogenation. researchgate.net |

Chemical Reactivity and Transformational Studies of 3 Iodo 4 Phenylpyrazolidine Analogs

Reactivity of the Iodine Atom (C-I bond)

The iodine atom at the 3-position of the pyrazolidine (B1218672) ring is a key site for chemical modification due to the nature of the C-I bond. This bond is relatively weak and polarized, making the carbon atom electrophilic and the iodine a good leaving group. ksu.edu.sachemguide.co.uk This inherent reactivity allows for a range of transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-I bond in 3-iodo-4-phenylpyrazolidine analogs is well-suited for such transformations. eie.grmdpi.com

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a notable reaction for these compounds. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The general applicability of the Sonogashira reaction allows for the introduction of various substituted alkynyl groups at the 3-position of the pyrazolidine ring. nii.ac.jp

The Suzuki-Miyaura coupling is another important palladium-catalyzed cross-coupling reaction that pairs an organoboron compound with an organic halide. eie.gr This reaction offers a versatile method for creating a carbon-carbon bond between the pyrazolidine core and a wide array of aryl or vinyl substituents. rsc.orgrsc.org The reaction conditions are generally mild and tolerant of many functional groups, making it a valuable tool in the synthesis of complex molecules.

| Cross-Coupling Reaction | Catalyst System | Reactants | Bond Formed |

| Sonogashira Coupling | Palladium complex, Copper(I) co-catalyst | This compound analog, Terminal alkyne | C(sp)-C(sp) |

| Suzuki-Miyaura Coupling | Palladium complex, Base | This compound analog, Organoboron compound | C(sp2)-C(sp2) |

Nucleophilic Substitution Reactions Involving Iodine

The iodine atom in this compound analogs can be displaced by various nucleophiles. ksu.edu.sa In these reactions, the carbon atom attached to the iodine acts as an electrophile. ksu.edu.sa The success and mechanism of the substitution (typically S\N2) are influenced by the strength of the nucleophile, the reaction solvent, and steric hindrance around the reaction center. ksu.edu.sa Stronger nucleophiles generally lead to faster reaction rates. ksu.edu.sa Given that the iodine atom is attached to a stereocenter, these reactions can proceed with inversion of configuration, a hallmark of the S\N2 mechanism. ksu.edu.sa

Formation of Organometallic Intermediates (e.g., Grignard Reagents)

The C-I bond can be used to form organometallic reagents, such as Grignard reagents. byjus.com This is typically achieved by reacting the this compound analog with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgrroij.com The resulting organomagnesium compound, a Grignard reagent, effectively reverses the polarity of the carbon atom, making it nucleophilic. byjus.com These reagents are highly reactive and can participate in a wide range of subsequent reactions, including additions to carbonyl compounds and other electrophiles, to form new carbon-carbon bonds. byjus.comlibretexts.org The preparation of Grignard reagents must be conducted under anhydrous conditions as they react readily with water. wikipedia.orglibretexts.org

Reactivity of the Phenyl Substituent

The phenyl group attached at the 4-position of the pyrazolidine ring offers another site for chemical modification, primarily through reactions involving the aromatic ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution (S\EAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The pyrazolidine moiety acts as a substituent on the phenyl ring, directing incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.orgmasterorganicchemistry.com The directing effect depends on the electronic properties of the pyrazolidine ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The reaction mechanism typically involves a two-step process: initial attack of the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Functionalization of the Phenyl Moiety (e.g., further substitution)

The phenyl group can be further functionalized to introduce additional substituents. mdpi.com This can be achieved through various methods, including the previously mentioned electrophilic aromatic substitution reactions. organic-chemistry.org For instance, if the initial phenyl group is substituted, the existing substituent will influence the position of subsequent functionalization. wikipedia.org The ability to introduce a variety of functional groups onto the phenyl ring allows for the fine-tuning of the molecule's properties for various applications. nih.gov

Reactivity of the Pyrazolidine Ring

The reactivity of the pyrazolidine ring is characterized by the interplay of its constituent atoms: two nitrogen atoms and three carbon atoms. The nitrogen atoms typically exhibit nucleophilic character, while the carbon atoms can be susceptible to both nucleophilic and electrophilic attack depending on the substitution pattern and reaction conditions.

The nitrogen atoms of the pyrazolidine ring are nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are crucial for introducing diverse functional groups and for synthesizing a wide array of derivatives.

N-Alkylation: The N-alkylation of pyrazolidines can be achieved using various alkylating agents. While direct examples for this compound are scarce, studies on related pyrazoles demonstrate that N-alkylation can be effectively carried out using electrophiles like trichloroacetimidates in the presence of a Brønsted acid catalyst. semanticscholar.orgmdpi.com This method provides access to N-alkyl pyrazoles, and similar principles would apply to the more saturated pyrazolidine ring. For unsymmetrical pyrazolidines, the regioselectivity of alkylation would be influenced by steric and electronic factors. Gold clusters supported on porous coordination polymers have also been shown to catalyze the N-alkylation of primary amines to secondary amines, a methodology that could potentially be adapted for pyrazolidine systems. d-nb.info

N-Acylation: N-acylation is a common transformation for pyrazolidines, often employed to introduce protecting groups or to synthesize derivatives with specific biological activities. Acylation can be accomplished using acyl chlorides or anhydrides. nih.govtubitak.gov.tr For instance, pyrazolines have been successfully N-acylated using acetic anhydride (B1165640) or propionic anhydride in pyridine (B92270) without rearrangement of the heterocyclic ring. nih.gov In some cases, N-acylation can occur concurrently with other reactions, such as the reaction of (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with ethanolamine (B43304) in glacial acetic acid, which leads to N-acetylation. researchgate.net Modern, milder methods for N-acylation of related oxazolidinones involve the use of aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst and an oxidant, which could be a more environmentally friendly approach for the acylation of pyrazolidines. chemistryviews.org

Table 1: Examples of N-Acylation Reactions on Related Heterocycles

| Substrate | Acylating Agent | Catalyst/Conditions | Product | Reference |

| 3-(3-aroyl-2-pyrazolin-4-yl)chromones | Acetic anhydride or Propionic anhydride | Pyridine, 80 °C | N-acylated 2-pyrazolines | nih.gov |

| Oxazolidinones | Aldehydes | NHC catalyst, DBU, air | N-acylated oxazolidinones | chemistryviews.org |

| 4-azasebacic acid derivatives | Not specified | Good yields without catalyst for strong nucleophiles | N-acylated derivatives | tubitak.gov.tr |

The pyrazolidine ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions, leading to the formation of acyclic or larger heterocyclic structures.

Ring-Opening: Ring-opening reactions of pyrazolidine derivatives can be initiated by various reagents. For example, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to catalyze the ring-opening of semicyclic N,O-acetals that possess an exocyclic nitrogen atom, which are structurally related to substituted pyrazolidines. acs.org Unexpected ring-opening of pyrazolines has been observed upon reaction with activated alkynes under neat conditions, leading to the formation of 1H-pyrazole-4,5-dicarboxylates through the elimination of styrene (B11656) or ethylene. rsc.org The N-N bond of pyrazolidines can also be cleaved under reductive conditions to yield 1,3-diamines. nih.govacs.org

Ring-Expansion: Ring-expansion reactions of pyrazolidine derivatives are less common but can occur under specific circumstances. For instance, visible-light-induced C1–N8 homolytic bond cleavage in certain pyrazolo[1,2-a]pyrazoles, which contain a pyrazolidine core, can be followed by a radical 7-endo-trig cyclization to yield ring-expanded products. nih.gov The synthesis of pyrazolidines can also be achieved through a formal [3+2] cycloaddition of donor-acceptor cyclopropanes with diazines catalyzed by GaCl3, a process that involves the ring-opening of the cyclopropane (B1198618) ring. thieme-connect.de

The pyrazolidine ring can be subjected to both reduction and oxidation, leading to changes in the oxidation state of the ring atoms and the formation of different heterocyclic systems.

Reductive Transformations: The reduction of the C=N bond in 2-pyrazolines is a common method for the synthesis of substituted pyrazolidines. Reagents such as Superhydride (lithium triethylborohydride) have been used for the regioselective reduction of 2-pyrazolines to yield pyrazolidine derivatives with high cis-diastereoselectivity. acs.orgacs.orgnih.gov Catalytic hydrogenation can also be employed for the reduction of pyrazolines to pyrazolidines. csic.es The N-N bond within the pyrazolidine ring can also be cleaved under reducing conditions, providing a synthetic route to 1,3-diamines. acs.org

Oxidative Transformations: The oxidation of pyrazolidines can lead to the formation of pyrazolines or pyrazoles. acs.org For example, pyrazolidin-3-ols can be oxidized to the corresponding 4-substituted-3-pyrazolidinones in nearly quantitative yields using pyridinium (B92312) chlorochromate (PCC). mdpi.com The pyrazole (B372694) nucleus is generally resistant to oxidation due to its aromatic character. researchgate.net The transformation of pyrazolines to pyrazoles can be achieved using various oxidizing agents such as lead tetraacetate, manganese dioxide (MnO2), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com Oxidative C–N coupling reactions catalyzed by ruthenium(II) or copper(I) have also been used to synthesize pyrazoles from hydrazone precursors. mdpi.com

Table 2: Reductive and Oxidative Transformations of the Pyrazolidine/Pyrazoline Core

| Transformation | Substrate | Reagent/Catalyst | Product | Reference |

| Reduction | 2-Pyrazolines | Superhydride (Et3BHLi) | cis-Pyrazolidines | acs.orgacs.orgnih.gov |

| Oxidation | Pyrazolidin-3-ols | Pyridinium chlorochromate (PCC) | 4-Substituted-3-pyrazolidinones | mdpi.com |

| Oxidation | Pyrazolines | MnO2, DDQ, Pd/C | Pyrazoles | mdpi.com |

| Reductive N-N bond cleavage | cis-3,5-disubstituted pyrazolidine | Not specified | Substituted 1,3-diamines | nih.gov |

Stereochemical Considerations in Reactions Involving the Pyrazolidine Ring

The stereochemistry of reactions involving the pyrazolidine ring is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. The formation of new stereogenic centers during the synthesis or transformation of the pyrazolidine ring is often controlled by the reaction mechanism and the nature of the substituents.

Stereoselective synthesis of both trans- and cis-3,5-disubstituted pyrazolidines has been achieved through Pd-catalyzed carboamination reactions of unsaturated hydrazine (B178648) derivatives. nih.govacs.orgresearchgate.net In these reactions, stereocontrol is achieved by modulating the degree of allylic strain in the transition state through simple modifications of the N2-substituent on the substrate. nih.govacs.org

[3+2] Cycloaddition reactions of azomethine imines with olefins are a powerful tool for the enantioselective synthesis of pyrazolidines, capable of creating up to three new stereogenic centers. mdpi.com The cis/trans selectivity in these reactions can be controlled by the chirality of the catalyst used. mdpi.com For instance, organocatalyzed [3+2] cycloadditions using a chiral Brønsted acid have been shown to produce pyrazolidine derivatives with excellent diastereoselectivity and enantioselectivity. mdpi.com

Furthermore, the regioselective reduction of 2-pyrazolines to pyrazolidines often proceeds with high diastereoselectivity. The use of Superhydride, for example, leads to pyrazolidine derivatives with excellent levels of cis-diastereoselectivity. acs.orgacs.orgnih.gov Studies on the stereochemistry of the key pyrazolidine intermediate in the synthesis of pyrazoles from N-arylhydrazones and nitroolefins suggest a stepwise cycloaddition mechanism. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

For 3-Iodo-4-phenylpyrazolidine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The protons on the phenyl group would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The protons on the pyrazolidine (B1218672) ring, being part of a saturated heterocyclic system, would resonate at a higher field (lower ppm values), likely in the range of 3.0-5.0 ppm. The coupling patterns (splitting of signals) between adjacent protons would help to establish the connectivity within the pyrazolidine ring and the position of the phenyl substituent. The N-H protons would likely appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the different carbon environments. Each unique carbon atom in this compound would give a distinct signal. The carbon atom attached to the iodine (C-I) would be significantly affected, typically showing a signal at a higher field (lower ppm) compared to a C-H bond due to the heavy atom effect. The carbons of the phenyl group would appear in the typical aromatic region (around 110-150 ppm), while the saturated carbons of the pyrazolidine ring would be found at a higher field.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | ¹³C NMR | Expected Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 | Multiplet | Phenyl-C | 110 - 150 |

| Pyrazolidine-CH | 3.0 - 5.0 | Multiplets | Pyrazolidine-CH | 40 - 70 |

| N-H | Variable | Broad Singlet | Pyrazolidine-C-I | 10 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. google.com This provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. For this compound (C₉H₁₁IN₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact molar mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. The weakest bonds in the molecule are likely to break, leading to characteristic fragment ions. For this compound, a prominent fragment would be expected from the loss of the iodine atom ([M-I]⁺), as the C-I bond is relatively weak. Other likely fragmentations could involve the cleavage of the pyrazolidine ring or the loss of the phenyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 274.00 |

| [M-I]⁺ | Loss of Iodine | 147.09 |

| [C₆H₅]⁺ | Phenyl Cation | 77.04 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Different types of chemical bonds vibrate at specific frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint".

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The N-H bonds of the pyrazolidine ring would likely produce a stretching vibration in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl group would appear just above 3000 cm⁻¹, while the C-H stretches of the saturated pyrazolidine ring would be observed just below 3000 cm⁻¹. vscht.cz The C-N stretching vibrations would be expected in the 1000-1350 cm⁻¹ region. The C-I bond has a stretching frequency that typically appears in the far-infrared region (below 600 cm⁻¹), which may not always be observed on a standard mid-IR spectrometer.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1350 |

| C-I | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous information on its solid-state conformation. libretexts.org This would include precise bond lengths, bond angles, and torsional angles. It would also reveal the relative stereochemistry of the substituents on the pyrazolidine ring and the conformation of the ring itself (e.g., envelope or twist conformation). Furthermore, the analysis would show how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H groups.

Table 4: Structural Information from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-I, C-N, C-C). |

| Bond Angles | Angles between adjacent bonds, defining the geometry. |

| Torsional Angles | Conformation of the pyrazolidine and phenyl rings. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces in the crystal packing. |

Computational and Theoretical Investigations of 3 Iodo 4 Phenylpyrazolidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. chemrxiv.orgnih.govjchemrev.com It is frequently applied to predict molecular properties such as geometries, vibrational frequencies, and energies of reaction. chemrxiv.orgrsc.org For pyrazolidine (B1218672) derivatives, DFT calculations have been successfully used to assess physicochemical properties and reactive sites. rsc.orgresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 3-Iodo-4-phenylpyrazolidine, which contains a five-membered ring and a phenyl substituent, multiple low-energy conformations, or conformers, are likely to exist.

Computational methods would be used to:

Identify Conformers: Systematically search for all possible spatial arrangements of the atoms.

Optimize Geometry: Calculate the lowest energy (most stable) structure for each conformer. dergipark.org.tr Studies on similar heterocyclic systems often employ DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) for this purpose. dergipark.org.trmdpi.com

Analyze Structural Parameters: Determine key bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, the planarity of the pyrazolidine ring and the orientation of the phenyl and iodo groups would be of significant interest. Research on related pyran derivatives has shown that the ring can adopt distorted conformations like a half-boat. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. masterorganicchemistry.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. cerist.dz A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net

Orbital Distribution: The location of the HOMO and LUMO within the molecule reveals the likely sites for electronic interactions. The HOMO region indicates where the molecule is most likely to donate electrons (nucleophilic character), while the LUMO region indicates where it is most likely to accept electrons (electrophilic character). cerist.dzwuxibiology.com In related pyrazolidine-dione derivatives, DFT studies have been used to examine charge distribution and identify regions susceptible to nucleophilic and electrophilic attack through Frontier Molecular Orbital (FMO) analysis. rsc.org

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. cerist.dz |

Energetic Stability and Tautomerism Studies

Pyrazolidine systems can exhibit tautomerism, where isomers differ in the position of a hydrogen atom and a double bond. publish.csiro.aupublish.csiro.au Computational studies are essential for determining the relative stability of different tautomeric forms.

Tautomer Identification: For this compound, potential tautomers could arise from proton migration between the nitrogen atoms of the pyrazolidine ring.

Energy Calculations: By calculating the total energy of each possible tautomer, researchers can predict which form is the most stable and therefore most likely to be observed. Studies on related pyrazolidine-3,5-diones have shown that the diketo form is often predominant, but this can be influenced by substituents and the solvent environment. publish.csiro.aupublish.csiro.au Mass spectrometry has also been used to study the tautomeric equilibrium of pyrazolidines in the gas phase.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can elucidate the step-by-step pathway of a chemical reaction, providing insights into transition states and activation energies. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. DFT calculations are a primary tool for mapping out reaction energy profiles and understanding the energetic barriers that govern reaction rates. jchemrev.com

Molecular Docking Studies (as a computational tool for interaction analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This is particularly relevant in medicinal chemistry for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme. scispace.comajchem-a.com

Although no specific biological activity for this compound is reported, molecular docking could be hypothetically used to:

Predict Binding Affinity: Estimate the strength of the interaction between the compound and a target protein. ajchem-a.com

Identify Key Interactions: Visualize how the molecule fits into the binding site of a receptor and identify specific interactions like hydrogen bonds or hydrophobic contacts. Docking studies on other pyrazole (B372694) derivatives have been used to rationalize their inhibitory activity against enzymes like COX-2. ajchem-a.commdpi.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Enzyme X | -7.8 | TYR-85, SER-120, LEU-204 |

| Receptor Y | -6.5 | PHE-152, VAL-154 |

Quantitative Structure-Activity Relationship (QSAR) Studies (as a methodology for correlating structure with chemical properties/reactivity)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ej-chem.orgnih.gov

For a series of substituted pyrazolidine analogs, a QSAR study would involve:

Data Set Compilation: Assembling a group of related molecules with known activities or properties.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule in the series. ijpsr.comijpsr.com

Model Development: Using statistical methods to build a model that correlates the descriptors with the observed activity. ijpsr.comijpsr.com

Prediction: Using the developed model to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to pyrazolidine-3,5-dione (B2422599) and pyrazoline derivatives to understand their inhibitory activities and guide the design of new, more potent compounds. nih.govnih.gov

Advanced Synthetic Applications and Methodological Developments

3-Iodo-4-phenylpyrazolidine as a Building Block in Complex Molecule Synthesis

The iodinated pyrazolidine (B1218672) scaffold is a key intermediate for the synthesis of more elaborate molecules. The carbon-iodine bond provides a reactive handle for a variety of chemical transformations, particularly cross-coupling reactions, allowing for the introduction of diverse functional groups. This versatility makes it an attractive starting point for constructing complex molecular frameworks with potential applications in medicinal chemistry and materials science.

Research has demonstrated the use of related pyrazolidine structures as foundational components in the synthesis of biologically active compounds. For instance, palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds, including the pyrazolidine-3,5-dione (B2422599) core, has been developed to synthesize inhibitors of CaV1.3 calcium channels. semanticscholar.org This methodology highlights the utility of the pyrazolidine ring system in creating targeted therapeutic agents. semanticscholar.org The general strategy involves using the pyrazolidine derivative as a scaffold and introducing various aryl groups to build a library of potential inhibitors. semanticscholar.org Similarly, other pyrazolidine derivatives, such as (4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione, are explicitly identified as building blocks for creating more complex molecules. These examples underscore the principle that the this compound structure is well-suited for similar synthetic campaigns, where the iodine atom serves as a key point for diversification.

The synthesis of various heterocyclic and acyclic compounds can be initiated from a core pyrazolidine structure. For example, enaminone derivatives of 1-phenylpyrazolidine-3,5-dione (B12391) are used as versatile synthetic intermediates to produce a wide range of derivatives through nucleophilic substitution. scielo.org.mx This demonstrates the adaptability of the pyrazolidine core in generating molecular diversity.

Table 1: Application of Pyrazolidine Scaffolds as Building Blocks

| Pyrazolidine Precursor Type | Synthetic Methodology | Target Molecule Class | Reference |

| Pyrazolidine-3,5-dione | Palladium-Catalyzed α-Arylation | CaV1.3 Calcium Channel Inhibitors | semanticscholar.org |

| (4E)-4-[(3-iodophenyl)methylidene)-1-phenylpyrazolidine-3,5-dione | General Synthesis | Complex Molecules | |

| 4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione | Nucleophilic Substitution | Diverse Enaminone Derivatives | scielo.org.mx |

Ligand Applications in Organometallic Catalysis

Organometallic compounds are frequently used as catalysts in a vast array of chemical reactions, including polymerization and fine chemical synthesis. researchgate.netnih.gov The performance of these catalysts is critically dependent on the nature of the ligands coordinated to the metal center. rsc.org N-heterocycles are a prominent class of ligands due to the ability of their nitrogen atoms to coordinate with metal centers, thereby influencing the catalyst's stability, activity, and selectivity. researchgate.net

While direct applications of this compound as a ligand in organometallic catalysis are not extensively documented in current literature, its structure possesses features that suggest potential utility. The two nitrogen atoms in the pyrazolidine ring could act as a bidentate ligand, chelating to a metal center. The steric and electronic properties of such a ligand would be influenced by the phenyl and iodo substituents. The bulky phenyl group could create a specific steric environment around the metal, while the electron-withdrawing nature of the iodine atom could modulate the electron density at the metal center.

Non-symmetrical pincer ligands, which have gained attention for their ability to create unique catalytic sites, offer a conceptual framework for how modified pyrazolidine structures could be employed. rsc.org By functionalizing the pyrazolidine ring, it could be incorporated into a larger, non-symmetrical pincer framework, potentially creating a vacant coordination site that enhances catalytic activity. rsc.org

Development of New Synthetic Methodologies Utilizing the Iodinated Pyrazolidine Scaffold

The development of novel synthetic methodologies is crucial for advancing drug discovery and materials science. mdpi.com The this compound scaffold is an excellent substrate for developing and showcasing new synthetic methods, primarily due to the reactivity of the carbon-iodine bond. This bond is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. mdpi.com

Methodologies such as the Suzuki, Heck, and Negishi couplings could utilize this compound as an aryl halide partner. For example, a new synthetic route for 7-substituted farnesol (B120207) analogs was developed using a Negishi coupling to replace an iodide with various alkyl zinc reagents, demonstrating the power of using an iodo-intermediate for diversification. nih.gov Similarly, efficient palladium-catalyzed α-arylation methods have been optimized for cyclic β-dicarbonyl compounds, showcasing how new protocols can be applied to pyrazolidine-based structures to forge carbon-carbon bonds under specific conditions. semanticscholar.org

Furthermore, the field of hypervalent iodine chemistry presents opportunities for developing new reactions. nih.gov The iodine atom on the pyrazolidine ring could potentially be oxidized to a hypervalent state, opening pathways for unique transformations such as oxidative functionalizations that are not achievable with other reagents. nih.gov The development of such methods using the iodinated pyrazolidine scaffold would contribute to the broader toolkit of synthetic chemists. mdpi.com

Table 2: Potential Synthetic Methodologies Utilizing the Iodinated Pyrazolidine Scaffold

| Reaction Class | Metal Catalyst (Typical) | Potential Product Type | Significance | Reference |

| Suzuki Coupling | Palladium | 3-(Biaryl)-4-phenylpyrazolidine | C-C bond formation, access to complex aryl structures | msu.edu |

| Heck Coupling | Palladium | 3-(Alkene)-4-phenylpyrazolidine | C-C bond formation, vinylation | mdpi.commsu.edu |

| Negishi Coupling | Palladium/Nickel | 3-(Alkyl/Aryl)-4-phenylpyrazolidine | C-C bond formation with organozinc reagents | nih.govmsu.edu |

| Sonogashira Coupling | Palladium/Copper | 3-(Alkynyl)-4-phenylpyrazolidine | C-C bond formation, introduction of alkynes | nih.gov |

| Buchwald-Hartwig Amination | Palladium | 3-(Amino)-4-phenylpyrazolidine | C-N bond formation, synthesis of arylamines | researchgate.net |

Precursor Role in the Synthesis of N-Heterocyclic Carbene Complexes

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and tunable steric bulk. nih.gov NHCs are typically generated by the deprotonation of a corresponding precursor salt, most commonly an imidazolium (B1220033) or imidazolinium salt. researchgate.netbeilstein-journals.org These precursors are synthesized through various ring-closing strategies, often involving the reaction of a diamine with a C1 building block like triethyl orthoformate. researchgate.net

The structure of this compound does not align with the typical structures of common NHC precursors. Standard NHC precursors feature a precarbenic carbon atom situated between two nitrogen atoms within a five-membered ring, such as in 1,3-disubstituted imidazolium salts. beilstein-journals.org Pyrazolidine, being a 1,2-diamine derivative, lacks this N-C-N arrangement necessary for the formation of the most common and stable NHCs.

While there is no direct evidence to suggest that this compound serves as a precursor to conventional NHCs, its structure could potentially be modified to create novel carbene ligands. For instance, synthetic strategies could be envisioned where the pyrazolidine ring is expanded or rearranged to form a heterocycle suitable for carbene formation. However, the established and most atom-economical pathways to NHC precursors start from components like glyoxal, primary amines, and formaldehyde (B43269) derivatives, which assemble into the required imidazolium framework. beilstein-journals.org The use of a pre-formed pyrazolidine ring for this purpose would represent a significant and currently undocumented departure from standard synthetic routes. researchgate.net

Table 3: Comparison of this compound with a Typical NHC Precursor

| Feature | This compound | Typical NHC Precursor (e.g., IMes·HCl) |

| Core Heterocycle | Pyrazolidine (saturated) | Imidazolium (aromatic) |

| Nitrogen Arrangement | 1,2-positions (adjacent) | 1,3-positions |

| Precarbenic Carbon | Absent | Present (C2 position between nitrogens) |

| Typical Synthesis | Cyclization of hydrazine (B178648) derivative | Cyclization of a diamine and C1 source |

| Role | Synthetic building block | Direct precursor to a stable carbene ligand |

Conclusion and Future Research Directions

Summary of Current Understanding

Direct research and literature specifically detailing the synthesis, properties, and applications of 3-Iodo-4-phenylpyrazolidine are notably scarce. The current understanding is therefore an extrapolation based on the well-documented chemistry of its constituent parts: the pyrazolidine (B1218672) core, the phenyl substituent, and the iodo group.

The pyrazolidine skeleton is a well-established heterocyclic motif in medicinal and synthetic chemistry. mdpi.com Pyrazolidine derivatives are recognized for a wide array of biological activities. eurekaselect.comresearchgate.net The synthesis of the pyrazolidine ring is often achieved through [3+2] cycloaddition reactions involving azomethine imines or via condensation reactions with hydrazine (B178648) derivatives. mdpi.comresearchgate.net

The presence of a phenyl group at the C4 position, as seen in the related compound 4-phenylpyrazolidine-3,5-dione , influences the molecule's stereochemistry and biological profile. nih.gov Palladium-catalyzed α-arylation is a modern method for introducing aryl groups onto cyclic β-dicarbonyl compounds, including pyrazolidine systems, highlighting a potential route for creating the 4-phenyl linkage. semanticscholar.orgnih.gov

The iodo-substituent at the C3 position is perhaps the most chemically significant feature. Iodinated heterocycles are highly valuable synthetic intermediates, primarily due to the iodine atom's ability to participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further molecular diversification. semanticscholar.org Additionally, iodine substitution can significantly modulate the pharmacological properties of a molecule, as seen in the development of potent enzyme inhibitors. nih.govnih.gov The iodination of pyrazole (B372694) rings, a related aromatic heterocycle, has been achieved using various reagents, including iodine in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net

Collectively, the inferred chemical nature of this compound is that of a chiral, heterocyclic compound with significant potential as a synthetic building block for creating more complex molecules. Its structure suggests potential biological activity, though this remains entirely unexplored.

Identification of Knowledge Gaps

The primary and most critical knowledge gap is the complete absence of dedicated scientific literature for this compound. This gap encompasses several fundamental areas:

Validated Synthetic Routes: There are no published, optimized, or even proposed methods for the synthesis of this compound. The feasibility of potential routes, such as the direct iodination of 4-phenylpyrazolidine or the cyclization of an iodo-containing precursor, is purely theoretical.

Physicochemical and Spectroscopic Data: No experimental data exists for this compound. Essential information such as melting point, boiling point, solubility, and spectroscopic signatures (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) is unavailable.

Stereochemistry: The introduction of substituents at the C3 and C4 positions creates stereocenters. Consequently, the synthesis would likely result in a mixture of stereoisomers. There is no information on the stereoselective synthesis, separation, or characterization of these isomers.

Chemical Reactivity: While the reactivity can be inferred (e.g., N-alkylation, cross-coupling at the C-I bond), no specific reactions involving this compound have been documented.

Biological Activity and Applications: The compound has not been screened for any biological or pharmacological activity. Its potential as a therapeutic agent, agrochemical, or material science component is unknown.

Prospects for Novel Synthetic Pathways

Future research could focus on establishing viable synthetic pathways to access this compound for the first time. Several strategies, based on established methodologies for related compounds, can be proposed.

One promising approach is the late-stage functionalization of a pre-formed pyrazolidine ring. This would involve the synthesis of 4-phenylpyrazolidine followed by regioselective iodination at the C3 position. The development of such a reaction would require overcoming the challenge of controlling regioselectivity, potentially using directing groups or specific iodinating agents like N-Iodosuccinimide (NIS). chemicalbook.com

Another strategy involves convergent synthesis , where the key fragments are assembled in a cyclization reaction. This could entail:

[3+2] Cycloaddition: An asymmetric [3+2] cycloaddition of a specifically designed azomethine imine with an appropriate dipolarophile could construct the ring and control stereochemistry. mdpi.com

Condensation with Substituted Hydrazines: The reaction of a β-iodo-α-phenyl carbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives is a classical yet viable route. acs.org

Modern Catalytic Methods: Palladium-catalyzed carboamination reactions have been used for the stereoselective synthesis of disubstituted pyrazolidines and could be adapted for this target. researchgate.net Similarly, methods using hypervalent iodine reagents, which are known to mediate N-N bond formation, could offer novel and milder conditions for pyrazolidine synthesis. rsc.orgacs.org

An interactive table summarizing these potential pathways is provided below.

Table 1: Prospective Synthetic Strategies for this compound

| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |

|---|---|---|---|

| Late-Stage Iodination | 4-Phenylpyrazolidine, Iodinating Agent (e.g., NIS) | Utilizes a potentially more accessible precursor. | Achieving C3 regioselectivity over other positions (N1, N2). |

| [3+2] Cycloaddition | Substituted Azomethine Imine, Alkene | High potential for stereocontrol. mdpi.com | Synthesis of the required substituted precursors. |

| Hydrazine Condensation | Hydrazine, β-iodo-α-phenyl carbonyl compound | A classical and direct approach. acs.org | Stability and synthesis of the iodinated carbonyl precursor. |

| Pd-Catalyzed Carboamination | Unsaturated Hydrazine Derivative | Potential for high diastereoselectivity. researchgate.net | Catalyst sensitivity and substrate synthesis. |

| Hypervalent Iodine Chemistry | Dianilide-type precursors | Mild, metal-free conditions. rsc.orgnih.gov | Design and synthesis of a suitable precursor for this specific structure. |

Emerging Areas in Pyrazolidine and Iodinated Heterocycle Research

While this compound itself is an unknown entity, its structural class places it at the intersection of several dynamic research areas. Future work on this and similar molecules could contribute to or benefit from these emerging trends.

Asymmetric Organocatalysis: The development of enantioselective organocatalyzed methods for the synthesis of heterocyclic compounds is a major field. Applying these methods to create specific stereoisomers of substituted pyrazolidines could unlock distinct biological activities. mdpi.com

Iodinated Compounds in Chemical Biology: The iodine atom is not just a synthetic handle; it can form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. Exploring iodinated heterocycles as specific enzyme inhibitors or molecular probes is a growing area of interest. Research into 3-iodo-4-phenoxypyridinones (IOPYs) as potent HIV-1 reverse transcriptase inhibitors showcases the potential of an iodo-substituent in drug design. nih.govnih.gov

Photoredox Catalysis: Light-mediated photoredox catalysis offers new ways to form challenging chemical bonds under mild conditions. These methods could be applied to synthesize the pyrazolidine core or to perform novel functionalizations of the this compound product.

Flow Chemistry for Heterocycle Synthesis: The use of continuous flow reactors for the synthesis of organic compounds, including heterocycles, is gaining traction. This technology can improve safety, scalability, and reaction efficiency, which would be beneficial for exploring the chemistry of potentially unstable iodinated intermediates.

The table below outlines potential research applications for a molecule like this compound, based on trends in related fields.

Table 2: Potential Future Research Applications

| Research Area | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for Drug Discovery | The pyrazolidine core is a known pharmacophore; the iodo- and phenyl- groups provide vectors for diversification and interaction with biological targets. eurekaselect.comgoogle.com |

| Synthetic Chemistry | Versatile Building Block | The C-I bond can be used in a wide range of cross-coupling reactions to build molecular complexity. semanticscholar.org |

| Chemical Biology | Molecular Probes | The iodine atom can be replaced with a radioisotope (e.g., ¹²⁵I) for use in binding assays or imaging studies. |

| Materials Science | Organic Electronics | Aryl-substituted nitrogen heterocycles can be precursors to organic semiconductor materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.